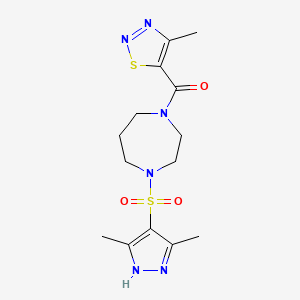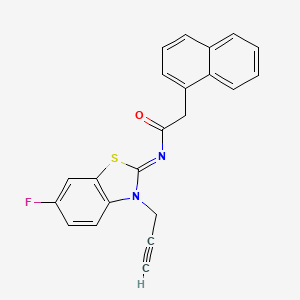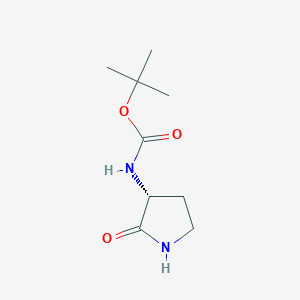![molecular formula C16H16FN3O2S B3004700 N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946346-02-7](/img/structure/B3004700.png)
N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide" is a synthetic molecule that appears to be related to various research efforts in the development of novel therapeutic agents. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest it may have biological activity or could serve as a building block in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification . Similarly, the synthesis of thiazolo[3,2-a]pyrimidinones utilized N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of the desired products with the elimination of by-products like aniline . These methods could potentially be adapted for the synthesis of the compound , considering its thiazolo[3,2-a]pyrimidinone core.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using analytical and spectral studies, including single-crystal X-ray data . The presence of a thiazolo[3,2-a]pyrimidinone core in the compound suggests a fused heterocyclic system that could contribute to its potential biological activity. The fluorobenzyl moiety is a common substituent in medicinal chemistry, known for its ability to modulate the physicochemical properties of molecules .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the acetamide group and the thiazolopyrimidinone moiety. The acetamide group could undergo amidification reactions, as seen in the synthesis of related compounds . The thiazolopyrimidinone core could participate in electrophilic substitution reactions due to the presence of an activated chloroacetamide group in similar synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are crucial for their potential as drug candidates. The presence of a fluorine atom often increases the lipophilicity and metabolic stability of the molecule . The thiazolopyrimidinone core could contribute to the compound's solubility and overall stability. The specific properties of the compound would need to be determined through experimental studies, including solubility tests, lipophilicity measurements, and stability assays under physiological conditions.
Applications De Recherche Scientifique
Anticancer Properties
N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide and its derivatives have been explored for their potential anticancer properties. In a study, 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized and evaluated as anticancer agents. The structure-activity relationship (SAR) study indicated significant anticancer activity in certain derivatives, highlighting the potential of this compound in cancer research (Selvam, Karthick, Palanirajan, & Ali, 2012).
Anti-inflammatory and Analgesic Activities
Several studies have investigated the anti-inflammatory and analgesic activities of derivatives of this compound. One such study synthesized and evaluated thiazolo[3,2-a]pyrimidines for anti-inflammatory and antinociceptive activities. The study found that certain derivatives exhibited significant anti-inflammatory and antinociceptive activities, suggesting their potential for pain management and inflammation treatment (Alam, Khan, Siddiqui, & Ahsan, 2010).
Antimicrobial and Antifungal Studies
In addition to its anti-inflammatory properties, this compound's derivatives have been studied for their antimicrobial and antifungal effects. A study synthesized a series of derivatives and evaluated their in vitro antioxidant, antibacterial, and antifungal activities. This research demonstrates the compound's potential in combating various microbial and fungal infections (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).
Applications in Drug Discovery and Metabolism
The compound's derivatives have been instrumental in the drug discovery process, particularly in understanding drug metabolism and disposition. For instance, 19F-nuclear magnetic resonance (NMR) was used to study the metabolic fate and excretion of related compounds, providing valuable insights for pharmaceutical development (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Neuroprotective and CNS Activities
Research into the compound's derivatives has also explored their neuroprotective and central nervous system (CNS) activities. Derivatives of N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide have been synthesized and evaluated for their anticonvulsant and antidepressant activities, showing potential for use in treating neurological disorders (Zhang, Wang, Wen, Li, & Quan, 2016).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-10-6-15(22)20-13(9-23-16(20)19-10)7-14(21)18-8-11-2-4-12(17)5-3-11/h2-6,13H,7-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCFIABYOEYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3004617.png)
![trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid](/img/structure/B3004619.png)
![1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3004621.png)
![1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004622.png)
![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide](/img/structure/B3004624.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3004626.png)
![3-Methoxy-N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B3004629.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3004633.png)
![4-oxo-8-phenyl-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3004634.png)



